N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds with abenzothiazole ring structure have been reported to exhibit anti-inflammatory properties . They are known to inhibit COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins , which are key mediators of inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, along with piperidine and morpholine moieties, contribute to its high inhibitory activity .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX-1 and COX-2 enzymes, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby mitigating the inflammatory response.
Result of Action
The compound’s action results in a significant reduction in inflammation. It has been shown to demonstrate excellent COX-2 selectivity index (SI) values and inhibit albumin denaturation . These results suggest that the compound could potentially be used as an effective anti-inflammatory agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide typically involves multi-step organic reactions. The primary steps include the formation of the benzothiazole core, azetidine ring introduction, and subsequent sulfonylation and acetamide formation. Common reagents include thionyl chloride, azetidine, and various sulfonating agents. Reaction conditions often require controlled temperatures and inert atmospheres to prevent degradation and side reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group on the benzothiazole ring can be oxidized to form corresponding phenolic compounds.
Reduction: : The sulfonyl group can undergo reduction to sulfides.
Substitution: : The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Alkyl halides in the presence of a base.
Major Products
Oxidized derivatives with hydroxyl groups replacing methoxy groups.
Reduced derivatives with sulfide groups instead of sulfonyl groups.
Substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide has diverse applications in fields such as:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : As a potential ligand for enzyme inhibition studies.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide can be compared with similar compounds like:
N-(4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide
N-(4-((3-((4-hydroxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide: These compounds share structural motifs but differ in the substituents on the benzothiazole ring, influencing their reactivity and application potential.
Biological Activity
N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxybenzo[d]thiazol moiety, an azetidine ring, and a sulfonamide linkage. Its molecular formula is C19H22N2O4S, with a molecular weight of approximately 370.45 g/mol. The presence of these functional groups is crucial for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the biosynthesis of prostaglandins, which are lipid compounds that perform various physiological functions including inflammation and pain modulation .
Antidepressant Properties
In a study evaluating related compounds, derivatives similar to this compound were tested for antidepressant activity using the forced swimming test (FST). The results showed promising antidepressant effects comparable to fluoxetine, indicating potential for treating mood disorders .
Antibacterial Activity
The antibacterial properties of thiazole derivatives have been extensively studied. For instance, compounds containing similar thiazole structures exhibited significant antibacterial activity against various bacterial strains. In vitro tests revealed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of established antibiotics, suggesting their potential as effective antibacterial agents .
Case Studies and Research Findings
- Antibacterial Efficacy : A comparative study found that related thiazole-based compounds had EC50 values significantly lower than traditional treatments against pathogens like Xanthomonas oryzae. For example, one derivative had an EC50 of 156.7 µM compared to 230.5 µM for bismerthiazol, highlighting the enhanced efficacy of these new compounds .
- Mechanistic Insights : Scanning electron microscopy (SEM) studies demonstrated that certain thiazole derivatives caused damage to bacterial cell membranes, leading to cellular death. This mechanism underlines the importance of structural modifications in enhancing antibacterial potency .
- Antidepressant Activity : In vivo studies indicated that thiazole derivatives could significantly reduce immobility time in the FST model, suggesting their potential role in modulating serotonergic pathways similar to established antidepressants .
Data Summary
Properties
IUPAC Name |
N-[4-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-12(23)20-13-6-8-15(9-7-13)29(24,25)22-10-14(11-22)27-19-21-18-16(26-2)4-3-5-17(18)28-19/h3-9,14H,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLELRUHBKMTLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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